Nickel hydroxyacetate

概要

説明

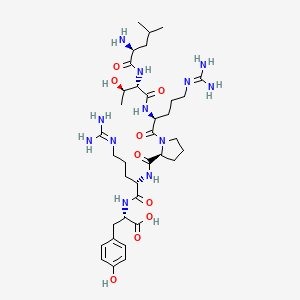

Nickel hydroxyacetate is a compound with the molecular formula C4H6NiO6 . It is used in laboratory chemicals . The compound is not recommended for medicinal, household, or other uses .

Synthesis Analysis

Nickel and nickel oxide nanoparticles have been synthesized using biological systems . A variety of solution and solid-state synthesis methods have been investigated for the formation of different nickel and cobalt layered hydroxide phases .

Molecular Structure Analysis

The molecular structure of this compound has been investigated in several studies . Theoretical analysis of the planar and non-planar conformations of oxydiacetate ligand and oxydiacetic acid has been conducted .

Chemical Reactions Analysis

Nickel catalyzes a host of chemical reactions in a general method . Nickel resistance mechanisms in fungi have been studied, which involve inactivation of nickel toxicity by the production of extracellular nickel-chelating substances . Nickel also plays a role in the hydrogen reduction of nickel compounds .

Physical And Chemical Properties Analysis

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed or inhaled, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

科学的研究の応用

Catalysis

Nickel hydroxyacetate serves as a precursor for catalysts used in numerous chemical reactions. Its decomposition can lead to the formation of nickel oxide or nickel metal, which are active in catalyzing hydrogenation, dehydrogenation, and other important industrial processes . The ability to tailor the catalytic properties by modifying the this compound structure makes it particularly valuable for research in green chemistry and sustainable processes.

Biomedicine

In the biomedical field, this compound has potential applications in drug delivery systems and as a component in antimicrobial agents . Its controlled release properties and biocompatibility are areas of ongoing research, aiming to develop new treatments and medical devices.

Sensors

This compound is explored for use in sensor technology due to its electrochemical properties. It can be employed in the fabrication of sensors that detect gases, ions, or organic molecules with high sensitivity and selectivity . These sensors have applications ranging from environmental monitoring to healthcare diagnostics.

Fuel Cells

In energy technology, this compound is investigated for its role in developing more affordable and efficient fuel cells . Researchers are focusing on creating catalysts from this compound that can operate at high current densities without the need for precious metals, thus reducing costs and enhancing the practicality of hydrogen fuel cells.

Photoelectrochemical Devices

This compound is used in photoelectrochemical devices for solar fuel production . Its role in the oxygen evolution reaction (OER) is critical for improving the efficiency of water splitting, which is a fundamental process for hydrogen production using solar energy.

Environmental Science

The compound’s applications extend to environmental science, where it is part of catalysts designed for water treatment and air purification processes . This compound-based catalysts can help in the removal of pollutants and the conversion of waste into less harmful substances, contributing to environmental remediation efforts.

作用機序

Target of Action

Nickel hydroxyacetate is a compound that has been found to interact with a variety of targets in the body. It is known to interact with enzymes that require nickel as a cofactor . These enzymes, which are found in organisms across all kingdoms of life, catalyze a variety of remarkable chemical reactions .

Mode of Action

This compound has been shown to have high reactivity and an open structure, which allows it to interact with its targets in a unique way . When exposed to certain conditions, such as cold H2–Ar plasma, this compound undergoes a complex phase transformation . This transformation involves the simultaneous production of rhombohedral Ni3C and cubic NiCy, with the former disappearing in favor of the latter . This process is accompanied by a progressive carbon demixing from the cubic nanocrystals, leading to the formation of Ni@Cgr core–shell nanoparticles .

Biochemical Pathways

For example, nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . These enzymes contribute to the global elemental cycles .

Result of Action

The result of this compound’s action is the formation of Ni@Cgr core–shell nanoparticles . This is due to the compound’s high reactivity and the unique conditions under which it interacts with its targets . The role of the organic content of the hydroxide phase, mainly the intercalated acetate ions, is highlighted in this process, as they decompose to provide the carbon source for carbon implantation in the in situ formed metal nanoparticles .

Action Environment

The action of this compound can be influenced by various environmental factors. Nickel is a transition element extensively distributed in the environment, air, water, and soil . It may derive from natural sources and anthropogenic activity . Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste .

Safety and Hazards

Nickel hydroxyacetate is harmful if swallowed or inhaled, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects, may cause cancer, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

将来の方向性

Nickel catalysis has far-reaching implications . The results enable the conditions for a desired reaction to be selected quickly and easily . The development of new multiproperty devices has led to the exploration of new tracks for designing materials combining very different functional blocks within the same phase .

特性

IUPAC Name |

2-hydroxyacetate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O3.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHLXQFAHIYYDJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

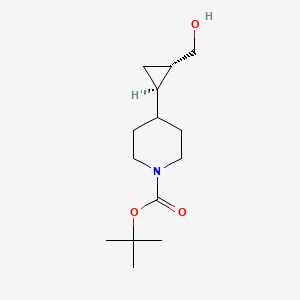

Canonical SMILES |

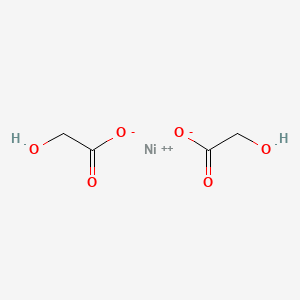

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721985 | |

| Record name | Nickel(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41587-84-2 | |

| Record name | Nickel(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes nickel hydroxyacetate suitable for creating nanocomposites with metal nanoparticles?

A1: this compound belongs to a family of layered compounds, often referred to as layered double hydroxides (LDHs) or hydrotalcite-like compounds. These materials possess a layered structure with positively charged layers and exchangeable anions residing in the interlayer space. [] This unique structure allows for the intercalation of various guest species, including metal nanoparticles, between the layers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)

![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)